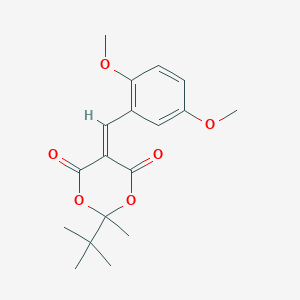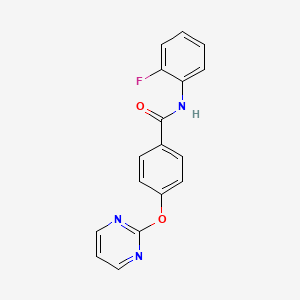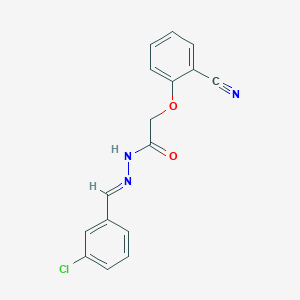![molecular formula C19H21N3O B5506765 N-[1-(2,4-dimethylphenyl)propyl]imidazo[1,2-a]pyridine-6-carboxamide](/img/structure/B5506765.png)
N-[1-(2,4-dimethylphenyl)propyl]imidazo[1,2-a]pyridine-6-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of imidazo[1,2-a]pyridine carboxamides involves the design and synthesis of compounds bearing different moieties. For instance, Wu et al. (2016) describe the synthesis of a series with an N-(2-phenoxyethyl) moiety, demonstrating significant in vitro activity against drug-susceptible and multidrug-resistant Mycobacterium tuberculosis strains (Wu et al., 2016).
Molecular Structure Analysis
The molecular structure of these compounds can be analyzed through various spectroscopic methods. Qin et al. (2019) conducted a study on a similar compound, 6-(2-Fluorophenyl)-N-(p-tolyl)imidazo[1,2-a]pyridine-2-carboxamide, using techniques like FT-IR, 1H NMR, 13C NMR spectroscopy, and MS. They also performed crystallographic and conformational analyses to confirm the structure of the compound (Qin et al., 2019).
Chemical Reactions and Properties
These compounds participate in various chemical reactions, including ring closure reactions, hydrolysis, and amidation. The reactions and properties are influenced by different functional groups and structural moieties present in the molecules. For example, the study by Hamdouchi et al. (1999) details the synthesis of a series of imidazo[1,2-a]pyridines, demonstrating their potential as antiviral agents (Hamdouchi et al., 1999).
科学的研究の応用
Antituberculosis Activity
Imidazo[1,2-a]pyridine carboxamides, which are structurally related to the compound , have shown significant potential as antituberculosis agents. For instance, a series of these compounds demonstrated excellent in vitro activity against drug-susceptible and multidrug-resistant Mycobacterium tuberculosis strains. These findings highlight the promise of imidazo[1,2-a]pyridine derivatives in the development of new antituberculosis therapies, underscoring the importance of structural optimization for enhanced biological activity (Wu et al., 2016) (Moraski et al., 2011).
DNA Recognition and Gene Expression Modulation
N-Methyl imidazole and N-methyl pyrrole-containing polyamides, similar in function to the query compound, can specifically target DNA sequences, offering a novel approach to controlling gene expression. These compounds, by binding in the minor groove of DNA, have potential applications in treating diseases like cancer by modulating gene expression pathways (Chavda et al., 2010).
Corrosion Inhibition
Imidazo[4,5-b]pyridine derivatives have been investigated for their ability to inhibit mild steel corrosion, demonstrating high inhibition performance. This suggests potential applications in materials science, particularly in developing protective coatings for metals to enhance their durability and lifespan (Saady et al., 2021).
Synthetic Methodologies
The one-pot synthesis of imidazo[1,5-a]pyridines, related to the query compound, has been developed. This synthetic approach allows the introduction of various substituents, offering a versatile method for producing a wide range of imidazo[1,2-a]pyridine derivatives. Such methodologies are crucial for the efficient and scalable synthesis of these compounds, facilitating their application in medicinal chemistry and drug discovery (Crawforth & Paoletti, 2009).
Photophysical Properties
Research on imidazo[1,5-a]pyridine and its derivatives has also extended into the study of their photophysical properties. For example, iodine-mediated oxidative desulfurization promoted cyclization of N-2-pyridylmethyl thioamides has been used as an efficient method for preparing fluorescent compounds based on the 2-azaindolizine structure. This highlights the potential application of these compounds in the development of novel fluorescent materials for bioimaging and molecular probes (Shibahara et al., 2006).
特性
IUPAC Name |
N-[1-(2,4-dimethylphenyl)propyl]imidazo[1,2-a]pyridine-6-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3O/c1-4-17(16-7-5-13(2)11-14(16)3)21-19(23)15-6-8-18-20-9-10-22(18)12-15/h5-12,17H,4H2,1-3H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FHRFYQGAZWPEJE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=C(C=C(C=C1)C)C)NC(=O)C2=CN3C=CN=C3C=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[1-(2,4-dimethylphenyl)propyl]imidazo[1,2-a]pyridine-6-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-[(4,6-dimethoxy-2-pyrimidinyl)amino]-2-benzofuran-1(3H)-one](/img/structure/B5506685.png)



![(3-amino-5-chloro-4,6-dimethylthieno[2,3-b]pyridin-2-yl)(phenyl)methanone](/img/structure/B5506728.png)

![4-[4-(1,3-benzodioxol-5-ylcarbonyl)-1-piperazinyl]-6-(4-methyl-1-piperazinyl)pyrimidine](/img/structure/B5506743.png)
![4-({4-methyl-5-[1-(pyridin-2-ylcarbonyl)piperidin-3-yl]-4H-1,2,4-triazol-3-yl}methyl)morpholine](/img/structure/B5506751.png)
![2-[(4-fluorobenzyl)thio]-4,6-dimethylnicotinonitrile](/img/structure/B5506758.png)


![3-[(3-ethyl-2,8-dimethyl-4-quinolinyl)thio]propanoic acid](/img/structure/B5506781.png)
![5-(1-azepanyl)-2-[(2-fluorophenoxy)methyl]-1,3-oxazole-4-carbonitrile](/img/structure/B5506787.png)
![2-(3-phenylpropyl)-8-(2-pyridinyl)-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5506795.png)